REACTION_CXSMILES
|
[H-].C([Al+]C[CH:8]([CH3:10])[CH3:9])C(C)C.[Br:11][CH:12](CC)C(O)=O.[CH:18]([OH:21])([CH3:20])C.[OH2:22]>C1(C)C=CC=CC=1>[Br:11][CH2:12][CH2:10][CH2:8][CH:9]1[O:21][CH2:18][CH2:20][O:22]1 |f:0.1|
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Name
|
solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
ethyl ester
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)CC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
595 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
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Type
|
CUSTOM
|
Details
|
the mixture is stirred for 15 minutes at -70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is agitated for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the filtrate dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum at 25° C
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 500 ml of toluene
|
Type
|
ADDITION
|
Details
|
10 ml of ethylene glycol and 100 mg of p-toluenesulfonic acid are added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 6 hours with the use of a water trap
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
Subsequently the mixture is diluted with 500 ml of ether
|
Type
|
STIRRING
|
Details
|
shaken once with a 5% sodium bicarbonate solution and three times with water
|
Type
|
EXTRACTION
|
Details
|
the organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum at 30° C
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue at 0.6 torr and 43°-45° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCCCC1OCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |